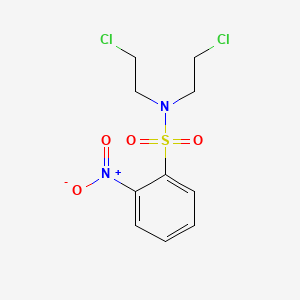

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a chemical compound that has been used in various scientific research . It is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells .

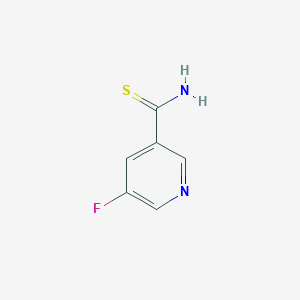

Molecular Structure Analysis

The molecular structure of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is complex and involves multiple functional groups . The compound contains nitrogen, chlorine, and sulfur atoms, which contribute to its reactivity .Chemical Reactions Analysis

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is known to undergo various chemical reactions. For instance, it can participate in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . More detailed information about its chemical reactions can be found in specific scientific studies .Aplicaciones Científicas De Investigación

Catalytic Applications in Chemical Reactions

N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide derivatives have been used in catalytic applications. For instance, a Nickel (II) complex containing a similar sulfonamide structure demonstrated effectiveness in catalyzing the reduction of nitrobenzenes, contributing to green chemistry applications due to the environmental harmlessness of the reaction products (Dayan et al., 2019).

Versatility in Organic Synthesis

In organic chemistry, compounds similar to N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide have shown exceptional versatility. For example, 2- and 4-Nitrobenzenesulfonamides are used for the preparation of secondary amines and for protecting amines, demonstrating their utility in complex organic syntheses (Fukuyama et al., 1995).

Role in Developing Carbonic Anhydrase Inhibitors

Research has shown that derivatives of 4-Chloro-3-nitrobenzenesulfonamide, a related compound, can react with certain electrophilic phenols to produce [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).

Applications in Analytical Chemistry

Derivatives of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide have been utilized in analytical chemistry. For example, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has proven useful as an oxidizing titrant in various chemical analyses (Gowda et al., 1983).

Advancements in Sensor Technology

N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide and its derivatives have been explored in sensor technology. One study involved using bis-sulfonamides, similar in structure, for developing sensors to detect heavy metal ions, indicating their potential in environmental and health-care monitoring (Sheikh et al., 2016).

Mecanismo De Acción

The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death . The compound’s estrogen component allows it to bind more selectively to active estrogen receptors .

Safety and Hazards

Propiedades

IUPAC Name |

N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPWFHQUILGARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)

![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![3-[(4-fluorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492404.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)